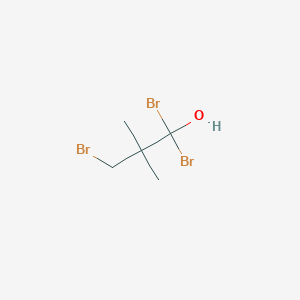

Trisbromoneopentyl alcohol

CAS No.:

Cat. No.: VC3973050

Molecular Formula: C5H9Br3O

Molecular Weight: 324.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9Br3O |

|---|---|

| Molecular Weight | 324.84 g/mol |

| IUPAC Name | 1,1,3-tribromo-2,2-dimethylpropan-1-ol |

| Standard InChI | InChI=1S/C5H9Br3O/c1-4(2,3-6)5(7,8)9/h9H,3H2,1-2H3 |

| Standard InChI Key | HFRIZVDRQKQDRM-UHFFFAOYSA-N |

| SMILES | CC(C)(CBr)C(O)(Br)Br |

| Canonical SMILES | CC(C)(CBr)C(O)(Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Trisbromoneopentyl alcohol, systematically named 2,2-bis(bromomethyl)-3-bromo-1-propanol, is a tertiary alcohol characterized by three bromine atoms attached to a neopentyl backbone. Its molecular weight is 324.84 g/mol, and it is identified by the CAS registry number 36483-57-5 . The compound’s structure comprises a central carbon atom bonded to two bromomethyl groups and a hydroxyl group, conferring both steric hindrance and polarity.

Synthesis and Industrial Production

Conventional Synthesis Routes

TBNPA is synthesized via the bromination of neopentyl alcohol (2,2-dimethyl-1-propanol) using hydrogen bromide () under acidic conditions. A patented method (CN101016227B) details a two-step process :

-

Substitution Reaction: Neopentyl alcohol reacts with excess in acetic acid at 115–120°C under elevated pressure (0.6–0.8 MPa) to form tribromoneopentyl acetate.

-

Ester Hydrolysis: The intermediate ester undergoes hydrolysis with methanol and mineral acids (e.g., ) at 0.4–0.6 MPa, yielding TBNPA with a purity ≥98% .

This method improves upon earlier approaches by optimizing pressure conditions to minimize loss and enhance reaction efficiency .

Table 1: Key Parameters in TBNPA Synthesis

| Parameter | Value/Range |

|---|---|

| Reaction Pressure | 0.6–0.8 MPa (Step 1) |

| 0.4–0.6 MPa (Step 2) | |

| Temperature | 115–120°C (Step 1) |

| 65–70°C (Step 2) | |

| Reaction Time | 14–16 hours (Step 1) |

| 3.5–4.5 hours (Step 2) | |

| Yield | ≥94% |

Purification and Quality Control

Post-synthesis purification involves activated carbon decolorization and solvent recovery using methanol-water mixtures, reducing environmental waste . Industrial producers emphasize compliance with RoHS standards, particularly for electronics applications .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

TBNPA exhibits exceptional thermal stability, with no decomposition observed below 200°C . Its logP value of 2.6 (at 22.5°C) indicates moderate lipophilicity, suggesting a tendency to bioaccumulate in fatty tissues . The compound’s low water solubility aligns with its use in hydrophobic matrices, such as polymers and coatings.

Table 2: Physical Properties of TBNPA

| Property | Value |

|---|---|

| Melting Point | 62–67°C |

| Density | 2.28 g/cm³ |

| Vapor Pressure | 0.032 Pa (25°C) |

| Water Solubility | 2 g/L (25°C) |

| LogP | 2.6 (22.5°C) |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 560 cm⁻¹ (C-Br stretch) and **3400 cm⁻¹\delta = 3.4\delta = 1.8$$ ppm) .

Applications in Industry

Flame Retardancy

TBNPA’s primary application lies in flame-retardant formulations for plastics, textiles, and electronic components. Its high bromine content (74% by mass) effectively quenches free radicals during combustion, reducing flammability . For example, it is incorporated into epoxy resins for printed circuit boards (PCBs) to meet UL94 V-0 standards .

Intermediate in Organic Synthesis

The compound serves as a precursor to brominated esters and ethers, which are utilized in specialty polymers and surfactants. Its sterically hindered structure enhances the thermal stability of derived products .

Environmental and Regulatory Considerations

Ecotoxicity and Bioaccumulation

Despite its industrial utility, TBNPA’s environmental persistence has raised concerns. The European Chemicals Agency (ECHA) classifies it as a PBT substance (persistent, bioaccumulative, toxic) due to its half-life of >60 days in soil and a bioconcentration factor (BCF) of 1,200 in fish .

Regulatory Status

Under the RoHS Directive (2011/65/EU), TBNPA is under evaluation for restriction in electrical and electronic equipment . The U.S. EPA’s Toxics Release Inventory (TRI) mandates reporting for facilities manufacturing or processing >10,000 pounds annually .

Future Perspectives and Alternatives

Green Chemistry Initiatives

Research is pivoting toward non-halogenated flame retardants, such as phosphorous-based compounds and mineral fillers (e.g., magnesium hydroxide). These alternatives aim to mitigate the ecological risks associated with brominated compounds like TBNPA .

Advanced Recycling Techniques

Emerging methods, including supercritical fluid extraction and enzymatic degradation, show promise in recovering TBNPA from polymer waste streams, reducing environmental leakage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume